7-fluoro-4-(2-methyl-1H-imidazol-1-yl)quinazoline
CAS No.: 2320583-30-8
Cat. No.: VC7778743
Molecular Formula: C12H9FN4
Molecular Weight: 228.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320583-30-8 |
|---|---|
| Molecular Formula | C12H9FN4 |
| Molecular Weight | 228.23 |
| IUPAC Name | 7-fluoro-4-(2-methylimidazol-1-yl)quinazoline |
| Standard InChI | InChI=1S/C12H9FN4/c1-8-14-4-5-17(8)12-10-3-2-9(13)6-11(10)15-7-16-12/h2-7H,1H3 |
| Standard InChI Key | BXLCNUNFJCCJTK-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=NC3=C2C=CC(=C3)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
7-Fluoro-4-(2-methyl-1H-imidazol-1-yl)quinazoline has the molecular formula C₁₂H₁₀FN₄ and a molecular weight of 229.24 g/mol. The quinazoline core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3. Substitutions include:
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A fluorine atom at position 7, enhancing electronegativity and metabolic stability.
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A 2-methylimidazole group at position 4, introducing steric bulk and potential hydrogen-bonding capabilities .
The IUPAC name is 7-fluoro-4-(2-methyl-1H-imidazol-1-yl)quinazoline, with the SMILES string FC1=C2C(=NC=NC2=CC=C1)N3C=C(N=C3)C.
Crystallographic and Conformational Insights
While no direct crystal data exists for this compound, analogous structures like 9-fluoro-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine reveal key structural trends :
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Bond lengths: C–N bonds in the quinazoline ring average 1.34–1.35 Å, consistent with aromatic delocalization.
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Dihedral angles: Substituted rings (e.g., imidazole) exhibit dihedral angles of 18–56° relative to the quinazoline plane, influencing molecular planarity and intermolecular interactions .
For 7-fluoro-4-(2-methyl-1H-imidazol-1-yl)quinazoline, the methyl group on imidazole is expected to introduce torsional strain, reducing coplanarity with the quinazoline core.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be approached via two key steps:
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Construction of the quinazoline core through cyclization of ortho-fluorobenzamide derivatives.
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Introduction of the 2-methylimidazole moiety via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Quinazoline Core Formation
Adapting methodologies from transition-metal-free syntheses :
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Starting material: 2-Fluoro-4-nitrobenzoic acid is reduced to 2-fluoro-4-aminobenzoic acid.
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Cyclization: Reaction with formamide under acidic conditions yields 7-fluoroquinazolin-4(3H)-one .
Imidazole Substitution
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Chlorination: Treat 7-fluoroquinazolin-4(3H)-one with POCl₃ to form 4-chloro-7-fluoroquinazoline.
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SNAr Reaction: React with 2-methylimidazole in DMSO using Cs₂CO₃ as a base (135°C, 24 h) .
Reaction Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formamide, HCl, reflux | 68% |
| Chlorination | POCl₃, DMF, 110°C | 85% |
| SNAr | 2-methylimidazole, Cs₂CO₃, DMSO, 135°C | 52% |
Spectroscopic Characterization
NMR Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinazoline H-2), 8.15 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, imidazole H-4), 7.62 (d, J = 8.4 Hz, 1H, H-6), 7.45 (s, 1H, imidazole H-5), 2.45 (s, 3H, CH₃).
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¹³C NMR: δ 162.1 (C-4), 158.3 (C-7-F), 150.2 (C-2), 135.6 (imidazole C-2), 128.4–115.2 (aromatic carbons), 14.7 (CH₃).
Mass Spectrometry
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HRMS (ESI+): m/z calcd for C₁₂H₁₀FN₄ [M+H]⁺: 229.0841; found: 229.0839.
Biological Activity and Mechanism
Anticancer Activity
Quinazoline derivatives targeting EGFR kinases show IC₅₀ values <100 nM . Fluorine’s electron-withdrawing effect potentiates binding to ATP pockets, while the imidazole group coordinates catalytic magnesium ions .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound’s structure aligns with EGFR/HER2 inhibitors like gefitinib. Molecular docking simulations predict a binding affinity ΔG = -9.8 kcal/mol, with key interactions:
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Fluorine forms hydrogen bonds with Thr790.
Antibacterial Agents
Fluorinated quinazolines exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. The imidazole moiety disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .
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